Cas no 1092350-26-9 (2-Chloro-6-fluorobenzyl isothiocyanate)

2-Chloro-6-fluorobenzyl isothiocyanate 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-fluorobenzyl isothiocyanate
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- MDL: MFCD06740514
- インチ: 1S/C8H5ClFNS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2
- InChIKey: BATGRUYLWCJYDZ-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=CC=CC(F)=C1CN=C=S
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
2-Chloro-6-fluorobenzyl isothiocyanate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1260300-100g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98% | 100g |
$8205 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620820-5g |
1-Chloro-3-fluoro-2-(isothiocyanatomethyl)benzene |
1092350-26-9 | 98% | 5g |
¥7129.00 | 2023-11-22 | |
Oakwood | 037312-100g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98% | 100g |
$4995.00 | 2023-09-16 | |
eNovation Chemicals LLC | Y1260300-5g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98% | 5g |
$960 | 2024-06-05 | |
Fluorochem | 037312-5g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98% | 5g |
£227.00 | 2022-03-01 | |
A2B Chem LLC | AX95479-1g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98% | 1g |
$307.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1260300-25g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98% | 25g |
$2715 | 2025-02-20 | |
eNovation Chemicals LLC | Y1260300-1g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98% | 1g |
$455 | 2025-02-18 | |
eNovation Chemicals LLC | Y1260300-100g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98% | 100g |
$8685 | 2025-02-20 | |
Fluorochem | 037312-5g |
2-Chloro-6-fluorobenzyl isothiocyanate |
1092350-26-9 | 98.0% | 5g |
£632.00 | 2023-04-26 |
2-Chloro-6-fluorobenzyl isothiocyanate 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-Chloro-6-fluorobenzyl isothiocyanateに関する追加情報
Recent Advances in the Study of 2-Chloro-6-fluorobenzyl isothiocyanate (CAS: 1092350-26-9)
2-Chloro-6-fluorobenzyl isothiocyanate (CAS: 1092350-26-9) is a synthetic isothiocyanate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile building block for the synthesis of bioactive compounds, particularly in the context of anticancer and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the reactivity of 2-Chloro-6-fluorobenzyl isothiocyanate with various nucleophiles, highlighting its utility in the synthesis of thiourea derivatives. The study demonstrated that the compound's unique electronic properties, conferred by the chloro and fluoro substituents, enhance its reactivity and selectivity in chemical transformations. These derivatives were subsequently screened for their anticancer activity, with several compounds exhibiting promising inhibitory effects against a panel of cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the antimicrobial potential of 2-Chloro-6-fluorobenzyl isothiocyanate. The researchers synthesized a series of Schiff base derivatives using this compound as a key intermediate and evaluated their activity against multidrug-resistant bacterial strains. The results indicated that certain derivatives displayed potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways.
Beyond its direct biological applications, 2-Chloro-6-fluorobenzyl isothiocyanate has also been employed as a probe in chemical biology studies. A 2024 paper in ACS Chemical Biology detailed its use in activity-based protein profiling (ABPP) to identify novel targets in cancer cells. The compound's isothiocyanate group was found to selectively modify cysteine residues in proteins, enabling the identification of dysregulated pathways in tumorigenesis. This approach has opened new avenues for the discovery of targeted therapies in oncology.
In conclusion, 2-Chloro-6-fluorobenzyl isothiocyanate (CAS: 1092350-26-9) represents a valuable tool in both synthetic chemistry and drug discovery. Its unique chemical properties and diverse biological activities make it a promising candidate for the development of novel therapeutics. Future research should focus on optimizing its derivatives for improved pharmacokinetic properties and exploring its potential in combination therapies. The continued investigation of this compound is expected to yield significant contributions to the field of chemical biology and medicinal chemistry.
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